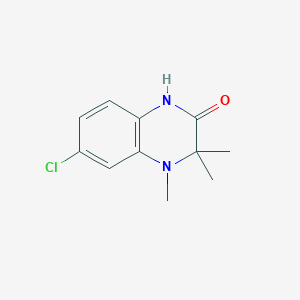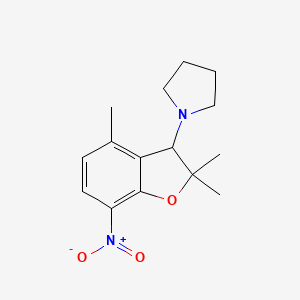
3-(2,2-Difluoroethoxy)pyridin-2-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“3-(2,2-Difluoroethoxy)pyridin-2-amine” is a chemical compound with the CAS Number: 1179901-13-3 . It has a molecular weight of 174.15 . The IUPAC name for this compound is 3-(2,2-difluoroethoxy)-2-pyridinamine . The physical form of this compound is a powder .
Molecular Structure Analysis
The InChI code for “3-(2,2-Difluoroethoxy)pyridin-2-amine” is 1S/C7H8F2N2O/c8-6(9)4-12-5-2-1-3-11-7(5)10/h1-3,6H,4H2,(H2,10,11) . This code provides a standard way to encode the compound’s molecular structure and formula.Physical And Chemical Properties Analysis
“3-(2,2-Difluoroethoxy)pyridin-2-amine” is a powder at room temperature . It is stored at a temperature of 4 degrees Celsius . More specific physical and chemical properties were not available in the retrieved data.Aplicaciones Científicas De Investigación
Green Chemistry and Catalyst Reusability
One of the notable applications involves the utilization of related pyridine compounds in green chemistry, where they serve as catalysts or reagents in environmentally friendly chemical processes. For instance, the N-tert-butoxycarbonylation of amines facilitated by pyridinium-based catalysts highlights a method where electron-donating groups on the aryl group yield higher outcomes, showcasing clean reaction processes, short reaction times, high yields, and the reusability of the catalyst, emphasizing the advantages of such approaches in sustainable chemistry (Karimian & Tajik, 2014).
Electrophilic Reagents Development
The development of new electrophilic reagents for difluoromethylthiolation represents another critical area of application. Such reagents allow the difluoromethylthiolation of a wide range of nucleophiles, including amines, under mild conditions. This capability expands the toolbox for synthesizing compounds with potential pharmacological properties, as the introduction of difluoromethylthiol groups can significantly alter the biological activity of molecules (Zhu et al., 2015).
Photoredox Catalysis in Synthesis
The role of amines, including pyridin-2-amine derivatives, in photoredox catalysis for creating C(sp3)–C(sp) and C(sp3)–C(sp2) bonds is another innovative application. This metal-free photoredox strategy allows for the formation of functionalized alkynes and (E)-alkenes under mild conditions, highlighting the versatility of pyridin-2-amine derivatives in facilitating complex molecular scaffold diversifications (Ociepa, Turkowska, & Gryko, 2018).
Pyridine Synthesis Enhancement
Furthermore, pyridin-2-amine derivatives have been utilized in the innovative synthesis of poly-substituted pyridines, leveraging C-F bond cleavage for the creation of novel pyridine structures. This method offers a complementary approach to traditional pyridine synthesis, enabling the production of various pyridine derivatives under noble metal-free conditions, which is significant for both pharmaceutical and material science applications (Chen et al., 2010).
Electrocatalysis for Oxygen Reduction
In electrocatalysis, pyridine derivatives, including those related to 3-(2,2-Difluoroethoxy)pyridin-2-amine, have shown promising results in promoting selective oxygen reduction to water, a critical reaction in fuel cell technologies. The selective reduction capabilities of Fe(III)-meso-tetra(pyridyl)porphyrins, for instance, underscore the potential of pyridine-based catalysts in enhancing the efficiency and selectivity of electrochemical reactions (Matson et al., 2012).
Mecanismo De Acción
Safety and Hazards
The safety information for “3-(2,2-Difluoroethoxy)pyridin-2-amine” includes several hazard statements: H302, H315, H319, H335 . These codes correspond to specific hazards: harmful if swallowed (H302), causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335) .
Direcciones Futuras
While specific future directions for “3-(2,2-Difluoroethoxy)pyridin-2-amine” were not available in the retrieved data, there is ongoing research into the synthesis and applications of pyrimidines and their derivatives . This suggests that “3-(2,2-Difluoroethoxy)pyridin-2-amine” could potentially be used in the development of new pharmaceuticals or agrochemicals.
Propiedades
IUPAC Name |
3-(2,2-difluoroethoxy)pyridin-2-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8F2N2O/c8-6(9)4-12-5-2-1-3-11-7(5)10/h1-3,6H,4H2,(H2,10,11) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNFZFHQLJXAEQP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)N)OCC(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8F2N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2,2-Difluoroethoxy)pyridin-2-amine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-methyl-8-(4-propanoylpiperazin-1-yl)-7-[2-(pyrimidin-2-ylsulfanyl)ethyl]-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2885148.png)
![1-{1-[2-(4-Ethylphenoxy)ethyl]benzimidazol-2-yl}propan-1-ol](/img/structure/B2885149.png)
![6-(2-(indolin-1-yl)-2-oxoethyl)-4-isopropyl-1-(o-tolyl)-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one](/img/structure/B2885150.png)




![N-[[3-(4-fluoro-3-methylphenyl)sulfonyl-1,3-oxazinan-2-yl]methyl]-N'-(furan-2-ylmethyl)oxamide](/img/structure/B2885158.png)
![N-(4-(6-methylbenzo[d]thiazol-2-yl)phenyl)-5-nitrobenzo[b]thiophene-2-carboxamide](/img/structure/B2885160.png)



![2-(4-chlorophenyl)-3-(2,4-dimethoxyphenyl)-5-(3-methoxyphenyl)dihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione](/img/structure/B2885168.png)
